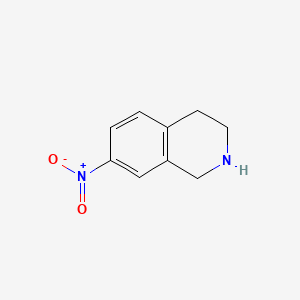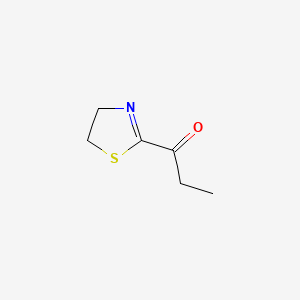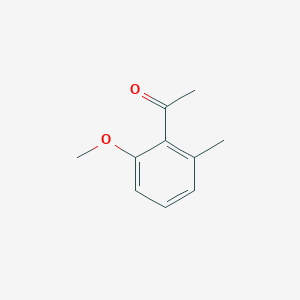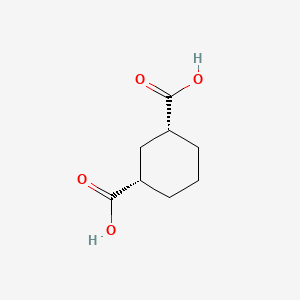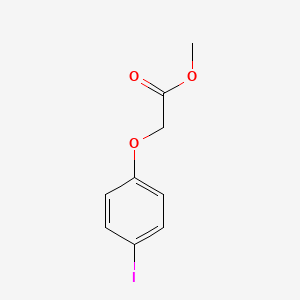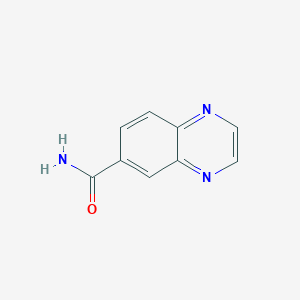
6-Carboxamid-Chinoxalin
Übersicht
Beschreibung
Quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of quinoxaline-6-carboxamide consists of a benzene ring fused with a pyrazine ring, with a carboxamide group attached at the 6th position.
Wissenschaftliche Forschungsanwendungen
Quinoxaline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Quinoxaline-6-carboxamide derivatives are investigated for their potential as therapeutic agents for various diseases, including cancer, bacterial infections, and inflammatory conditions.
Safety and Hazards
Zukünftige Richtungen
Quinoxaline and its derivatives have received considerable attention as a core template in drug design due to their broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Wirkmechanismus
Target of Action
Quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound . It has been found to have a broad spectrum of applications in the fields of medicine, pharmacology, and pharmaceutics . The primary targets of Quinoxaline-6-carboxamide are various receptors, targets, or microorganisms .
Mode of Action
The compound interacts with its targets, leading to various changes. For instance, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed significant inhibition activity against S. pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .
Biochemical Pathways
It’s known that quinoxaline derivatives can affect a wide range of biological activities, such as anti-cancer, anti-proliferative, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht 3 receptor antagonist, and anti-amoebiasis activity .
Result of Action
The molecular and cellular effects of Quinoxaline-6-carboxamide’s action are diverse due to its broad-spectrum applications. For instance, it has shown significant inhibition activity against certain bacterial and fungal strains . Moreover, various quinoxaline compounds have been analyzed for their potential as novel therapeutic agents against a wide variety of diseases .
Action Environment
It’s known that the therapeutic potential and biomedical applications of quinoxalines can be enhanced by incorporating other groups into their chemical framework .
Biochemische Analyse
Biochemical Properties
Quinoxaline-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, quinoxaline-6-carboxamide has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, such as DNA topoisomerase . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential candidate for anticancer therapies. Additionally, quinoxaline-6-carboxamide interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .
Cellular Effects
Quinoxaline-6-carboxamide exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, quinoxaline-6-carboxamide has been shown to induce apoptosis (programmed cell death) by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Furthermore, quinoxaline-6-carboxamide can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of quinoxaline-6-carboxamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, quinoxaline-6-carboxamide can inhibit the activity of DNA topoisomerase by binding to its active site, preventing the enzyme from unwinding DNA strands during replication . Additionally, quinoxaline-6-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quinoxaline-6-carboxamide can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that quinoxaline-6-carboxamide is relatively stable under physiological conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to quinoxaline-6-carboxamide can result in sustained changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important considerations for the use of quinoxaline-6-carboxamide in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of quinoxaline-6-carboxamide vary with different dosages in animal models. At low doses, quinoxaline-6-carboxamide can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing significant toxicity . These findings highlight the importance of optimizing dosage regimens for the safe and effective use of quinoxaline-6-carboxamide in animal studies and potential clinical applications.
Metabolic Pathways
Quinoxaline-6-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in energy production and biosynthesis . For example, quinoxaline-6-carboxamide has been shown to inhibit the activity of enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, quinoxaline-6-carboxamide can influence the levels of metabolites, such as ATP and NADH, which are critical for cellular function and survival .
Transport and Distribution
Within cells and tissues, quinoxaline-6-carboxamide is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of quinoxaline-6-carboxamide, influencing its activity and function . For instance, quinoxaline-6-carboxamide can be transported into cells via specific membrane transporters, allowing it to reach its intracellular targets . Additionally, binding proteins can sequester quinoxaline-6-carboxamide in certain cellular compartments, affecting its availability and efficacy .
Subcellular Localization
The subcellular localization of quinoxaline-6-carboxamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, quinoxaline-6-carboxamide can be localized to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication . Additionally, quinoxaline-6-carboxamide can be targeted to mitochondria, affecting mitochondrial function and cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinoxaline-6-carboxamide can be synthesized through various methodsThe reaction typically occurs under mild conditions, often using a catalyst such as zinc triflate in acetonitrile at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of quinoxaline-6-carboxamide may involve more scalable and efficient methods. One approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, are increasingly being adopted .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-6-carboxylic acid, quinoxaline-6-amine, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline-6-carboxamide can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as a growth promoter in animal feed.
Echinomycin: An antibiotic with antitumor properties.
Levomycin: Known for its antibacterial activity.
Carbadox: Used in veterinary medicine as an antimicrobial agent.
What sets quinoxaline-6-carboxamide apart is its versatility and the broad spectrum of biological activities it exhibits. Its unique structure allows for various modifications, leading to derivatives with diverse pharmacological properties .
Eigenschaften
IUPAC Name |
quinoxaline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPQPLAZICCCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459749 | |
| Record name | Quinoxaline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457882-95-0 | |
| Record name | Quinoxaline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Quinoxaline nucleus in medicinal chemistry, and how does this relate to Quinoxaline-6-carboxamide derivatives?
A: Quinoxaline is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. This is due to its unique structure, consisting of a benzene ring fused with a pyrazine ring. This structure allows for diverse substitutions and modifications, leading to a variety of pharmacological profiles. []
Q2: What structural features of Quinoxaline-6-carboxamide derivatives contribute to their antibacterial activity?
A2: While specific structure-activity relationship (SAR) studies for all Quinoxaline-6-carboxamide derivatives are limited within the provided research, some insights can be drawn:
- Carboxamide group at the 6th position: This appears to be crucial for the observed antibacterial activity. [] Further modifications to this group could potentially influence potency and selectivity.
- Substitutions on the Quinoxaline ring: Different substituents on the Quinoxaline core structure, particularly at positions 2 and 3, are likely to impact the interactions with bacterial targets and influence the overall antibacterial profile. []
Q3: Beyond antibacterial activity, have Quinoxaline-6-carboxamide derivatives shown potential for other therapeutic applications?
A: Yes, research indicates potential beyond antibacterial activity. Notably, a series of 7-oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamide derivatives, structurally related to Quinoxaline-6-carboxamides, have demonstrated potent and selective agonist activity towards the cannabinoid CB2 receptor. [] This finding suggests potential therapeutic applications for these compounds in managing pain and inflammation.
Q4: What analytical techniques are commonly employed to characterize and study Quinoxaline-6-carboxamide derivatives?
A4: Researchers utilize various analytical techniques to characterize and study Quinoxaline-6-carboxamide derivatives. These include:
- Spectroscopic methods: Infrared (IR) spectroscopy, Mass spectrometry, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation and identification. []
- In vitro assays: Antibacterial activity is assessed using standard methods like minimum inhibitory concentration (MIC) determination against different bacterial strains. []
- Cell-based assays: For exploring other therapeutic applications, like CB2 receptor agonism, researchers employ cell-based assays to assess functional activity and downstream signaling pathways. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
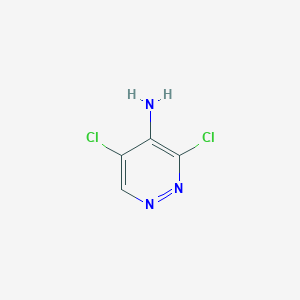
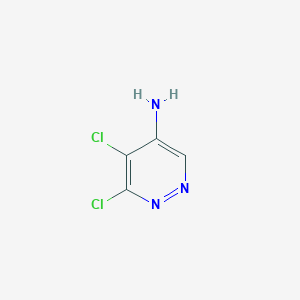
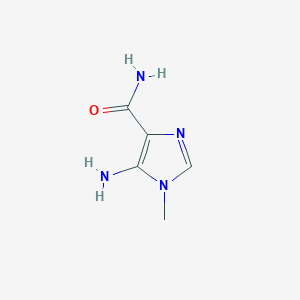
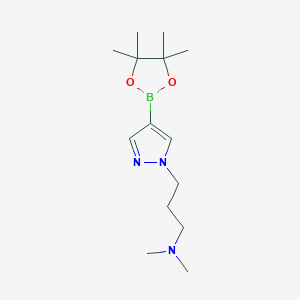
![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)
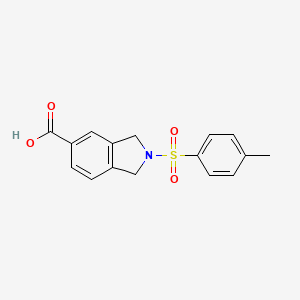
![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)
